molecular formula C15H16N2O2 B10977313 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10977313
M. Wt: 256.30 g/mol
InChI Key: XFTLCDPPKXUHRM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with pyridin-4-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-carboxy-N-(pyridin-4-ylmethyl)benzamide.

    Reduction: Formation of 2-ethoxy-N-(pyridin-4-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is explored for its use in the synthesis of other valuable compounds and intermediates.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(piperidin-4-ylmethyl)benzamide: Similar structure but with a piperidine ring instead of a pyridine ring.

    4-ethoxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.

Uniqueness

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific positioning of the ethoxy and pyridin-4-ylmethyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to its analogs.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethoxy-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

XFTLCDPPKXUHRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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